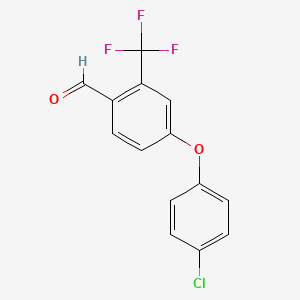
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Descripción general
Descripción
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde (TFMB) is an important intermediate for the synthesis of various drugs and pharmaceuticals. It is also referred to as 4-chloro-2-trifluoromethylbenzaldehyde or 4-chloro-2-trifluoromethylaniline. TFMB is a versatile intermediate that can be used in various synthetic pathways and is known for its stability in a variety of conditions.
Aplicaciones Científicas De Investigación
Analytical Applications
- HPLC-Fluorescence Determination : This compound has been explored in the context of analytical chemistry, particularly for its use in high-performance liquid chromatography (HPLC) with fluorescence detection. It reacts with chlorophenols to form fluorescent ethers, which can be separated and detected using HPLC. This has applications in the determination of certain chlorophenols in pharmaceutical formulations, showcasing its utility in analytical methodologies (Gatti et al., 1997).
Material Synthesis
- Copolymerization with Styrene : The compound has been involved in the synthesis of novel copolymers. Specifically, it has been used in the preparation of electrophilic trisubstituted ethylenes and their subsequent copolymerization with styrene. This research contributes to the field of polymer science, particularly in the development of materials with unique properties (Kharas et al., 2013).
Chemical Synthesis
- Preparation of Fluorinated Microporous Polyaminals : In chemical synthesis, this compound has been utilized to produce fluorinated microporous polyaminal networks. These networks have shown high CO2 adsorption capacities, indicating potential applications in environmental and material chemistry (Li et al., 2016).
- Synthesis of Hydrazones and Antimicrobial, Antioxidant Properties : Another application involves the synthesis of hydrazones containing the compound, which have been evaluated for antimicrobial and antioxidant properties. This suggests potential applications in pharmaceutical and bioactive compound development (Nastasă et al., 2015).
Catalysis
- Oxidation of Benzyl Alcohol : The compound has also been examined in the field of catalysis, particularly for the oxidation of benzyl alcohol to benzaldehyde. This demonstrates its role in facilitating chemical transformations, important in industrial and synthetic chemistry (Sharma et al., 2012).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUFDYXXSHRRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


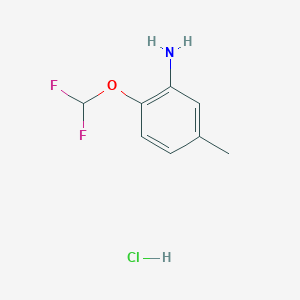
![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
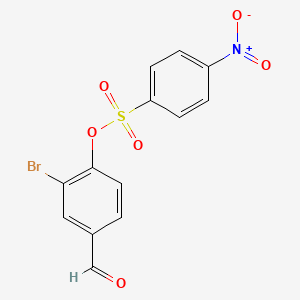
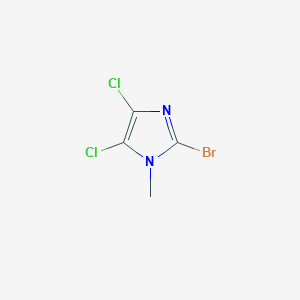
![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)


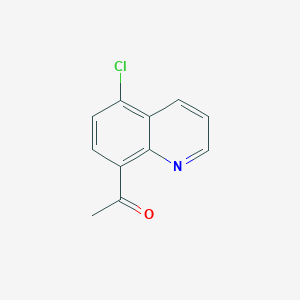


![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)
![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)


